(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid

Catalog No.
S784058
CAS No.
82834-12-6
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propan...

CAS Number

82834-12-6

Product Name

(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid

IUPAC Name

(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m0/s1

InChI Key

AUVAVXHAOCLQBF-YUMQZZPRSA-N

SMILES

CCCC(C(=O)OCC)NC(C)C(=O)O

Synonyms

(S)-N-(1-Carboxyethyl)-L-norvaline 1-Ethyl Ester; N-((S)-Ethoxycarbonyl-1-butyl)-(S)-alanine

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)O

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)O

(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid is a chiral compound that belongs to the class of amino acids. Its structure features an ethoxy group and an oxopentanoyl moiety, making it a unique derivative of amino acids with potential applications in pharmaceuticals and biochemistry. The compound's stereochemistry is essential for its biological activity, as the (S) configuration often correlates with specific interactions at biological targets.

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  • Enzymatic Reactions: It can undergo hydrolysis to release its amino and carboxylic acid functionalities, which are critical in metabolic pathways

    Research indicates that compounds similar to (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid exhibit diverse biological activities:

    • Antioxidant Properties: Many amino acid derivatives have shown potential in scavenging free radicals, thus contributing to cellular protection against oxidative stress .
    • Anticancer Activity: Some studies have suggested that amino acid derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

  • The synthesis of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid can be approached through several methods:

    • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the desired compound while maintaining stereochemistry.
    • Asymmetric Synthesis: Employing chiral catalysts or reagents to ensure the formation of the (S) enantiomer during the synthesis process.
    • Multi-step Synthesis: Involves several reactions including protection/deprotection steps to introduce the ethoxy and oxopentanoyl functionalities effectively.

    (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid has potential applications in various fields:

    • Pharmaceuticals: As a building block for designing new drugs targeting metabolic disorders or cancer.
    • Biotechnology: In protein engineering, where modified amino acids can be incorporated into peptides and proteins for enhanced stability or activity.

    Studies on the interactions of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid with biological targets are crucial for understanding its pharmacological potential:

    • Binding Affinity: Investigating how well this compound binds to specific receptors or enzymes can provide insights into its efficacy as a drug candidate.
    • Mechanism of Action: Understanding the biochemical pathways influenced by this compound can reveal its role in cellular processes and disease modulation.

    Several compounds share structural similarities with (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid, which allows for comparative analysis:

    Compound NameStructure FeaturesUnique Properties
    L-AlanineSimple amino acid with a methyl groupBasic building block for proteins
    L-LeucineBranched-chain amino acidImportant for muscle protein synthesis
    L-ValineAnother branched-chain amino acidPlays a role in energy production
    L-CysteineContains a thiol groupInvolved in redox reactions

    The uniqueness of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid lies in its ethoxy and oxopentanoyl substituents, which may confer distinct biochemical properties compared to simpler amino acids.

    XLogP3

    -0.9

    GHS Hazard Statements

    Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
    Of the 2 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
    H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    82834-12-6

    Wikipedia

    N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine

    Dates

    Last modified: 08-15-2023

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